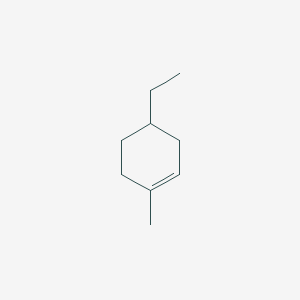

4-Ethyl-1-methylcyclohex-1-ene

Description

Significance of Cycloalkene Architectures in Organic Chemistry Research

Cycloalkene systems, hydrocarbons containing a carbon-carbon double bond within a ring structure, are of paramount importance in organic chemistry. Current time information in Bangalore, IN.reactory.app Their cyclic nature imparts specific conformational constraints that influence their reactivity and stability in ways not observed in their acyclic counterparts. smolecule.com These structures serve as versatile precursors and intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals. Current time information in Bangalore, IN. For example, cycloalkenes are key building blocks in the production of steroids and prostaglandins. Current time information in Bangalore, IN. Furthermore, the rigidity of the cyclic framework can lead to enhanced stability compared to open-chain alkenes. smolecule.com This unique combination of features makes cycloalkenes, from simple structures like cyclopentene (B43876) and cyclohexene (B86901) to more complex substituted rings, indispensable tools in both foundational research and industrial applications. Current time information in Bangalore, IN.smolecule.com

Foundational Principles of Cyclohexene Reactivity and Stereochemistry

The reactivity of cyclohexene and its derivatives is dominated by the presence of the carbon-carbon double bond, a region of high electron density. unizin.org This makes it susceptible to attack by electrophiles, initiating a class of reactions known as electrophilic additions. A key principle governing these reactions is Markovnikov's rule, which dictates the regioselectivity of the addition of an unsymmetrical reagent (like H-X or H₂O) to an unsymmetrical alkene. The rule, in its modern form, states that the electrophile (typically H⁺) adds to the carbon atom of the double bond that results in the formation of the more stable carbocation intermediate. unizin.orglibretexts.org For substituted cyclohexenes, this often means the formation of a tertiary carbocation over a secondary one, as alkyl groups stabilize the positive charge. unizin.orgquora.com

The stereochemistry of these additions is also a critical aspect. For instance, the halogenation of a cyclohexene with Br₂ typically proceeds through a cyclic bromonium ion intermediate. The subsequent attack by a nucleophile (like Br⁻) occurs from the side opposite to the bulky bromonium ion, resulting in an anti-addition and the formation of a trans-dihalide product. pearson.com Similarly, the formation of halohydrins (by reaction with X₂ in water) and the opening of epoxide rings also result in anti-addition products. libretexts.org Conversely, reactions like catalytic hydrogenation and dihydroxylation using reagents such as OsO₄ or cold, dilute KMnO₄ lead to syn-addition, where both new substituents add to the same face of the double bond. libretexts.org The stereochemical outcome is often dictated by the transition state, with a preference for pathways that proceed through lower-energy chair-like conformations over higher-energy twist-boat forms, a concept described by the Fürst-Plattner rule for nucleophilic additions to cyclohexene derivatives. rsc.org

Positioning of 4-Ethyl-1-methylcyclohex-1-ene within Contemporary Chemical Investigations

This compound is a trisubstituted cycloalkene, a structural motif that makes it an excellent substrate for studying the nuances of electrophilic addition reactions. Its molecular formula is C₉H₁₆, and it possesses a chiral center at the C4 position, meaning it can exist as (R) and (S) enantiomers. nih.gov The double bond is unsymmetrically substituted, with one carbon (C1) bonded to a methyl group and part of the ring, and the other carbon (C2) bonded to a hydrogen and part of the ring.

This specific substitution pattern makes it a valuable tool for demonstrating and investigating the principles of regioselectivity. In an electrophilic addition, the proton (H⁺) is expected to add to the C2 position. This is because the alternative, addition to C1, would place a positive charge on C2 (a secondary carbocation), whereas protonation of C2 generates a positive charge on C1, creating a more stable tertiary carbocation stabilized by the methyl group and the alkyl groups within the ring. unizin.orglibretexts.orgquora.com Consequently, the nucleophilic part of the reagent will attack the C1 position. This predictable reactivity allows researchers to use this compound as a model system to test reaction conditions and explore the synthesis of specifically substituted cyclohexane (B81311) derivatives.

Table 1: Computed Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₆ | nih.gov |

| Molecular Weight | 124.22 g/mol | nih.gov |

| Exact Mass | 124.125200510 Da | nih.gov |

| XLogP3-AA (Lipophilicity) | 3.2 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 0 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

This data is computationally generated and sourced from PubChem.

Overview of Key Research Avenues for this compound

While not a widely commercialized chemical itself, this compound serves as an important subject in several key research avenues, primarily in the field of physical organic chemistry and synthetic methodology.

Mechanistic Studies of Electrophilic Additions: Due to its clear and predictable regioselectivity, the compound is an ideal substrate for detailed kinetic and mechanistic studies of electrophilic additions. Researchers can investigate how different electrophiles (e.g., HBr, HCl, H₃O⁺) and solvent conditions affect reaction rates and the precise nature of the carbocation intermediate. For example, its reaction with HBr is predicted to yield 1-bromo-1-ethyl-4-methylcyclohexane as the major product, a direct consequence of the formation of the most stable tertiary carbocation. unizin.orgquora.com

Stereoselective Synthesis: The chiral nature of this compound and the formation of new stereocenters during reactions make it a valuable target for research into stereoselective synthesis. For instance, epoxidation followed by acid-catalyzed ring-opening would lead to the formation of a specific trans-diol, while syn-dihydroxylation would yield the corresponding cis-diol. libretexts.org Studying these transformations allows for the development of new synthetic methods to control the three-dimensional architecture of molecules.

Catalytic Hydrogenation and Isomerization Studies: The catalytic hydrogenation of this compound can be studied to understand the selectivity of different metal catalysts. Furthermore, under certain catalytic conditions, similar cycloalkenes are known to undergo rearrangement and isomerization reactions. researchgate.net Investigating the potential for such rearrangements with this specific substrate could provide insights into carbocation behavior and the development of catalysts for producing specific isomers of ethyl-methyl-cyclohexane.

Model for Complex Substrates: The reactivity patterns established for this compound can be extrapolated to more complex molecules containing similar substituted cyclohexene rings. This makes it a useful model compound in the early stages of planning the synthesis of natural products or other intricate target molecules, helping to predict potential reaction outcomes and identify challenges.

Structure

3D Structure

Properties

CAS No. |

56022-19-6 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

IUPAC Name |

4-ethyl-1-methylcyclohexene |

InChI |

InChI=1S/C9H16/c1-3-9-6-4-8(2)5-7-9/h4,9H,3,5-7H2,1-2H3 |

InChI Key |

OAQAQVGBDFLLCM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(=CC1)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Ethyl 1 Methylcyclohex 1 Ene

Established Synthetic Pathways to 4-Ethyl-1-methylcyclohex-1-ene and its Derivatives

Established methods for the formation of the this compound core structure rely on predictable and well-documented chemical transformations. These pathways offer reliable access to the target compound and its derivatives, often starting from readily available materials.

Electrophilic Cyclization Strategies

The construction of the cyclohexene (B86901) ring through electrophilic cyclization is a powerful strategy in organic synthesis. For the synthesis of this compound, this would typically involve an acyclic precursor containing appropriately positioned double bonds that can be induced to cyclize by an electrophilic trigger. A hypothetical precursor, such as 6-ethyl-3-methyl-1,6-octadiene, could potentially undergo an acid-catalyzed cyclization to form the desired carbocyclic ring. The mechanism involves the protonation of one of the double bonds, generating a carbocation that is subsequently attacked intramolecularly by the remaining double bond. A final deprotonation step would then yield the stable trisubstituted alkene, this compound. The regioselectivity of this cyclization is crucial and is governed by the stability of the intermediate carbocations.

Olefin Metathesis Approaches

Olefin metathesis, particularly ring-closing metathesis (RCM), has emerged as a versatile and efficient method for the synthesis of cyclic olefins. wikipedia.orgorganic-chemistry.org The synthesis of this compound via RCM would necessitate an acyclic diene precursor, such as 5-ethyl-2-methyl-1,7-octadiene. In the presence of a suitable catalyst, typically a ruthenium-based complex like a Grubbs' catalyst, the terminal double bonds of the diene would undergo an intramolecular metathesis reaction, leading to the formation of the cyclohexene ring and the liberation of a small volatile olefin, such as ethylene. wikipedia.org

The success of this reaction is dependent on factors such as the choice of catalyst, reaction concentration, and temperature. The general mechanism, widely accepted as the Chauvin mechanism, involves the formation of a metallacyclobutane intermediate. organic-chemistry.org

| Precursor | Catalyst | Product | Byproduct |

| 5-Ethyl-2-methyl-1,7-octadiene | Grubbs' Catalyst (e.g., RuCl₂(PCy₃)₂(CHPh)) | This compound | Ethylene |

This table represents a hypothetical RCM approach based on established principles.

Dehydration or Elimination Reactions from Precursor Alcohols

One of the most direct and classical methods for the synthesis of alkenes is the dehydration of alcohols. In the context of this compound synthesis, the logical precursor would be 4-ethyl-1-methylcyclohexan-1-ol. This tertiary alcohol can be subjected to acid-catalyzed dehydration to yield the desired alkene.

The reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). The mechanism proceeds through the protonation of the hydroxyl group, forming a good leaving group (water). Departure of the water molecule generates a tertiary carbocation at the C1 position. Subsequent elimination of a proton from an adjacent carbon (C2 or C6) leads to the formation of the double bond. According to Zaitsev's rule, the elimination will favor the formation of the more substituted, and thus more stable, alkene, which in this case is the trisubstituted this compound.

The precursor alcohol, 4-ethyl-1-methylcyclohexan-1-ol, can be synthesized via a Grignard reaction between 4-ethylcyclohexanone (B1329521) and a methylmagnesium halide (e.g., CH₃MgBr). study.com

| Precursor Alcohol | Acid Catalyst | Reaction Conditions | Major Product |

| 4-Ethyl-1-methylcyclohexan-1-ol | H₂SO₄ or H₃PO₄ | Heat | This compound |

This table outlines the general conditions for the acid-catalyzed dehydration of the precursor alcohol.

Reductive Transformations of Aromatic Precursors

The Birch reduction offers a powerful method for the partial reduction of aromatic rings, providing access to cyclohexadienes which can then be further modified. byjus.comwikipedia.org To synthesize this compound, a suitable aromatic precursor would be 1-ethyl-4-methylbenzene (p-ethyltoluene).

The Birch reduction of 1-ethyl-4-methylbenzene, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, would yield a mixture of non-conjugated cyclohexadienes. byjus.comvedantu.com The regioselectivity of the reduction is dictated by the electronic nature of the substituents on the aromatic ring. drpress.orgnrochemistry.com Following the reduction, the resulting unconjugated diene would require isomerization to the more stable conjugated system of this compound. This isomerization can often be achieved under acidic or basic conditions, or through thermal rearrangement. acs.org

| Aromatic Precursor | Reduction Reagents | Intermediate Product | Final Product |

| 1-Ethyl-4-methylbenzene | Na/NH₃, EtOH | Mixture of 1-ethyl-4-methyl-1,4-cyclohexadiene and other isomers | This compound (after isomerization) |

This table illustrates the general two-step process of Birch reduction followed by isomerization.

Development of Novel Synthetic Routes to this compound

The pursuit of more efficient, selective, and environmentally benign synthetic methods has driven research into novel catalytic and asymmetric approaches for the synthesis of substituted cyclohexenes.

Catalytic and Asymmetric Synthesis Investigations

While specific examples of catalytic asymmetric synthesis for this compound are not extensively documented, the field of asymmetric catalysis offers promising potential routes. Chiral catalysts could be employed in several of the aforementioned strategies to achieve enantioselective synthesis of a specific stereoisomer of this compound, should a chiral center be present or introduced.

For instance, asymmetric conjugate additions to a prochiral cyclohexenone precursor could establish a chiral center at the 4-position, which could then be further elaborated to the target molecule. rug.nl Similarly, asymmetric hydrogenation or hydroboration of a suitable diene precursor could also introduce chirality.

Investigations into enantioselective macrocyclization using chiral catalysts for the synthesis of planar-chiral macrocycles demonstrate the potential for controlling stereochemistry in ring-forming reactions. rsc.org While not directly applicable to a simple cyclohexene, these advanced catalytic systems highlight the ongoing development of tools that could be adapted for the asymmetric synthesis of molecules like this compound.

Further research in this area would likely focus on the development of chiral catalysts that can effectively control the stereochemistry of the cyclization, reduction, or metathesis reactions leading to the formation of the this compound scaffold.

Organometallic Reagent-Mediated Syntheses

The synthesis of this compound can be conceptually approached through the strategic application of organometallic reagents, particularly via conjugate addition to a cyclohexenone precursor. Organocuprates, also known as Gilman reagents, are particularly well-suited for this purpose due to their propensity for 1,4-addition over 1,2-addition to α,β-unsaturated ketones. wikipedia.orgresearchgate.net

A plausible synthetic route would involve the reaction of an ethyl-containing organocuprate with 4-methylcyclohex-2-en-1-one (B3144395). The subsequent enolate intermediate can then be trapped with a methylating agent to introduce the methyl group at the 1-position. The regioselectivity of the initial conjugate addition is governed by the electronic nature of the α,β-unsaturated system, directing the nucleophilic ethyl group to the β-position.

| Precursor | Organometallic Reagent | Proposed Intermediate | Product |

| 4-Methylcyclohex-2-en-1-one | Lithium diethylcuprate ((CH₃CH₂)₂CuLi) | Lithium enolate of 4-ethyl-4-methylcyclohexanone | This compound (after methylation and elimination) |

This methodology offers a powerful tool for the construction of the carbon skeleton of the target molecule. The choice of the copper source, solvent, and temperature can significantly influence the efficiency and selectivity of the conjugate addition step.

Photochemical and Electrochemical Synthesis Paradigms

Photochemical Synthesis:

While direct photochemical synthesis of this compound is not extensively documented, photochemical reactions offer intriguing possibilities for the construction of substituted cyclohexene rings. One potential approach involves the [2+2] photocycloaddition of an appropriately substituted alkene and an enone, followed by ring-opening or rearrangement reactions. nih.gov For instance, the photocycloaddition of an ethyl-substituted alkene with a methyl-substituted enone could, in principle, lead to a cyclobutane (B1203170) intermediate that can be further transformed into the desired cyclohexene scaffold. The regioselectivity and stereoselectivity of such cycloadditions are often dependent on the electronic and steric properties of the reactants and the reaction conditions, such as the choice of photosensitizer and solvent. mdpi.com

Electrochemical Synthesis:

Electrochemical methods provide an alternative, environmentally benign approach to the synthesis of precursors for this compound. The electrochemical reduction of 4-ethylcyclohexanone, a potential precursor, has been investigated. Such reductions can lead to the corresponding alcohol, which can then be dehydrated to form the target alkene. The stereoselectivity of the reduction can be influenced by the electrode material, solvent, and supporting electrolyte.

Stereoselective and Regioselective Control in this compound Synthesis

Diastereoselective and Enantioselective Methodologies

Achieving stereocontrol in the synthesis of this compound, which possesses a chiral center at the 4-position, is a significant synthetic challenge.

Diastereoselective Synthesis:

Diastereoselective approaches often rely on substrate control, where an existing chiral center in the starting material directs the stereochemical outcome of subsequent reactions. For instance, the diastereoselective alkylation of a chiral enolate derived from a 1-methylcyclohexene precursor could be employed. The stereochemical outcome would be dictated by the preferred conformation of the enolate and the direction of electrophilic attack.

| Chiral Precursor | Reaction Type | Key Factor for Diastereoselectivity |

| Chiral 1-methylcyclohexene derivative | Enolate alkylation | Facial bias created by the existing stereocenter |

| Chiral 4-ethylcyclohexanone | Reduction | Steric hindrance directing hydride attack |

Enantioselective Synthesis:

Enantioselective synthesis aims to produce a single enantiomer of the target molecule. This is typically achieved using chiral catalysts or reagents. For the synthesis of enantioenriched this compound, a catalytic asymmetric conjugate addition of an ethyl nucleophile to 4-methylcyclohex-2-en-1-one using a chiral catalyst could be a viable strategy. Chiral ligands complexed to a metal center can create a chiral environment that favors the formation of one enantiomer over the other. nih.govrsc.orgnih.gov

| Catalyst System | Reaction | Expected Outcome |

| Chiral Copper-phosphine complex | Asymmetric conjugate addition | Enantioenriched 4-ethyl-4-methylcyclohexanone |

| Chiral Rhodium-diene complex | Asymmetric hydrogenation of a prochiral precursor | Enantioenriched 4-ethyl-1-methylcyclohexane (precursor) |

Regiochemical Control in Double Bond Formation and Functionalization

The position of the double bond in this compound is crucial to its identity. Regiocontrol in its synthesis is therefore of paramount importance.

Double Bond Formation:

The formation of the tetrasubstituted double bond can be achieved through various elimination reactions of a suitable precursor, such as a tertiary alcohol or a halide. The regioselectivity of these eliminations is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. The dehydration of 1-methyl-4-ethylcyclohexan-1-ol, for instance, would be expected to predominantly yield this compound.

The Wittig reaction provides another avenue for controlled double bond formation. The reaction of 4-ethylcyclohexanone with a methylidene phosphorane would yield 4-ethyl-1-methylenecyclohexane. Subsequent isomerization of the exocyclic double bond to the endocyclic position would be required to obtain the final product. The stereochemistry of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. quora.comwikipedia.orgorganic-chemistry.orgresearchgate.netlibretexts.org

Functionalization:

Regioselective functionalization of the pre-formed cyclohexene ring is also a key consideration. For instance, electrophilic additions to a precursor like 1-methyl-4-ethylidenecyclohexane would need to be highly regioselective to install functionality at the desired positions.

Functionalization and Derivatization Strategies for this compound

Hydroboration-Oxidation Pathways

Hydroboration-oxidation is a powerful and highly selective method for the anti-Markovnikov hydration of alkenes. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org When applied to this compound, this two-step process is expected to yield (1R,2R,4S)-1-methyl-4-ethylcyclohexan-1,2-diol as the major product.

The regioselectivity of the hydroboration step is dictated by both steric and electronic factors. The boron atom of the borane (B79455) reagent (BH₃) will preferentially add to the less sterically hindered and more electron-rich carbon of the double bond. In the case of this compound, this would be the carbon atom at the 2-position. The subsequent oxidation step with hydrogen peroxide and a base replaces the boron atom with a hydroxyl group with retention of stereochemistry. study.comlibretexts.orgaakash.ac.in

The stereochemistry of the hydroboration-oxidation reaction is a syn-addition, meaning that the hydrogen and the hydroxyl group are added to the same face of the double bond. yale.edupearson.com This results in a specific diastereomer of the diol product.

| Substrate | Reagents | Key Intermediate | Major Product | Stereochemistry |

| This compound | 1. BH₃-THF 2. H₂O₂, NaOH | Trialkylborane | (1R,2R,4S)-1-Methyl-4-ethylcyclohexan-1,2-diol | syn-addition |

The hydroboration of the structurally similar 1-methylcyclohexene has been shown to proceed with high regioselectivity and stereoselectivity to give the corresponding trans-alcohol after oxidation. study.com By analogy, the hydroboration-oxidation of this compound is expected to provide a reliable method for the stereocontrolled synthesis of the corresponding diol.

Halogenation and Hydrohalogenation Transformations

The carbon-carbon double bond in this compound is susceptible to electrophilic attack by halogens and hydrohalic acids. These reactions typically proceed through intermediates that dictate the stereochemical and regiochemical outcomes of the products.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to this compound is expected to proceed via a halonium ion intermediate. This intermediate is formed by the electrophilic attack of the halogen on the double bond. The subsequent nucleophilic attack by the halide ion occurs from the anti-face, leading to the formation of a trans-dihalide. Due to the steric hindrance posed by the methyl and ethyl groups, the approach of the electrophile and the subsequent nucleophilic attack can be influenced, potentially leading to a mixture of diastereomers.

Hydrohalogenation: The reaction with hydrohalic acids (e.g., HBr, HCl) follows Markovnikov's rule. The initial step is the protonation of the double bond to form the more stable carbocation. In the case of this compound, protonation at the C2 carbon results in a tertiary carbocation at the C1 position, which is stabilized by the adjacent methyl and ethyl groups. The subsequent attack of the halide ion at this electrophilic center leads to the formation of the corresponding 1-halo-1-ethyl-4-methylcyclohexane.

Below is a table summarizing the expected products and typical conditions for these transformations.

| Reaction | Reagent | Solvent | Expected Major Product | Stereochemistry |

| Bromination | Br₂ | CCl₄ | 1,2-dibromo-4-ethyl-1-methylcyclohexane | Anti-addition |

| Chlorination | Cl₂ | CH₂Cl₂ | 1,2-dichloro-4-ethyl-1-methylcyclohexane | Anti-addition |

| Hydrobromination | HBr | Acetic Acid | 1-bromo-4-ethyl-1-methylcyclohexane | Racemic mixture |

| Hydrochlorination | HCl | Diethyl ether | 1-chloro-4-ethyl-1-methylcyclohexane | Racemic mixture |

Detailed Research Findings: While specific studies on the halogenation and hydrohalogenation of this compound are not extensively documented in readily available literature, the principles of electrophilic addition to tetrasubstituted cyclohexenes are well-established. Research on analogous systems, such as 1,4-dimethylcyclohexene, confirms the formation of trans-dihalides and Markovnikov adducts from halogenation and hydrohalogenation, respectively. The regioselectivity in hydrohalogenation is driven by the formation of the most stable carbocation intermediate.

Epoxidation and Dihydroxylation Protocols

The double bond of this compound can be converted into an epoxide or a diol through various oxidative protocols. These transformations are valuable for introducing new functional groups and stereocenters.

Epoxidation: The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. This reaction is a concerted syn-addition, where the oxygen atom is delivered to one face of the double bond. The stereochemical outcome is influenced by the steric bulk of the substituents on the cyclohexene ring. The peroxy acid will preferentially approach from the less hindered face of the alkene, potentially leading to a diastereomeric mixture of epoxides if the starting material is chiral. The product of this reaction would be 4-ethyl-1-methyl-7-oxabicyclo[4.1.0]heptane.

Dihydroxylation: Dihydroxylation of this compound can be achieved to yield either syn or anti diols, depending on the reagents employed.

Syn-dihydroxylation: This is typically achieved using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). The reaction with osmium tetroxide proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to give the cis-diol. This method is highly stereospecific.

Anti-dihydroxylation: This can be accomplished in a two-step process involving the initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. The nucleophilic attack of water occurs from the face opposite to the epoxide oxygen, resulting in the formation of a trans-diol.

The following table outlines typical conditions and expected products for these oxidative transformations.

| Reaction | Reagent(s) | Solvent | Expected Major Product | Stereochemistry |

| Epoxidation | m-CPBA | CH₂Cl₂ | 4-ethyl-1-methyl-7-oxabicyclo[4.1.0]heptane | Syn-addition |

| Syn-dihydroxylation | 1. OsO₄ (catalytic), NMO 2. NaHSO₃/H₂O | Acetone/Water | cis-4-ethyl-1-methylcyclohexane-1,2-diol | Syn-addition |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | CH₂Cl₂, then H₂O | trans-4-ethyl-1-methylcyclohexane-1,2-diol | Anti-addition |

Detailed Research Findings: The epoxidation of tetrasubstituted alkenes, such as this compound, with peroxy acids is a well-established and reliable method for the synthesis of epoxides. Studies on similar 1,4-dialkylcyclohexenes have shown that the reaction proceeds with high stereoselectivity, with the oxygen atom being delivered from the less sterically hindered face of the double bond. The syn-dihydroxylation of alkenes using osmium tetroxide is a powerful tool in organic synthesis, providing access to cis-diols with predictable stereochemistry. While specific yield and detailed conditions for this compound are not readily found, the general protocols for these transformations are robust and widely applicable to a range of substituted cyclohexenes.

Reaction Mechanisms and Kinetic Studies of 4 Ethyl 1 Methylcyclohex 1 Ene Transformations

Mechanistic Elucidation of Addition Reactions to the Cyclohexene (B86901) Moiety

The electron-rich π-bond in the cyclohexene ring of 4-Ethyl-1-methylcyclohex-1-ene is susceptible to attack by a variety of reagents. The mechanisms of these addition reactions can be broadly categorized as electrophilic, radical, or concerted, each leading to distinct products with specific regiochemistry and stereochemistry.

Electrophilic addition to unsymmetrical alkenes like this compound is governed by Markovnikov's rule, which states that the electrophile (typically H⁺) adds to the carbon atom of the double bond that has more hydrogen substituents, leading to the formation of the most stable carbocation intermediate. wikipedia.orgchemistrysteps.com In this molecule, the double bond is between C1 (bearing a methyl group) and C2 (unsubstituted). The reaction is initiated by the attack of the π-bond on an electrophile.

The mechanism proceeds in two main steps:

Formation of a Carbocation: The electrophile adds to the C2 position. This is because the alternative, adding to C1, would place a positive charge on C2 (a secondary carbocation), which is less stable than the tertiary carbocation formed at C1. libretexts.orglibretexts.org The stability of carbocations follows the order: tertiary > secondary > primary. wikipedia.org

Nucleophilic Attack: The resulting tertiary carbocation at C1 is then attacked by a nucleophile (e.g., a halide ion or water), forming the final product. pearson.combrainly.com

For example, the reaction with hydrogen bromide (HBr) proceeds via the formation of a stable tertiary carbocation at the C1 position, which is then attacked by the bromide ion (Br⁻) to yield 1-bromo-4-ethyl-1-methylcyclohexane as the major product. pdx.edu

Halogenation with Br₂ or Cl₂ follows a slightly different path. The alkene's π-bond attacks one halogen atom, displacing the other as a halide ion. However, instead of a simple carbocation, a bridged intermediate known as a halonium ion (e.g., a bromonium ion) is formed. lumenlearning.comwikipedia.org This cyclic ion shields one face of the molecule. The subsequent nucleophilic attack by the halide ion must occur from the opposite face (a backside attack), resulting in anti-addition. masterorganicchemistry.comlibretexts.org For cyclohexene derivatives, this leads exclusively to trans-dihalide products. wikipedia.org

In the presence of peroxides (ROOR) or UV light, the addition of HBr to alkenes proceeds via a free-radical chain reaction, leading to an anti-Markovnikov product. byjus.comlibretexts.org This reversal of regioselectivity is known as the peroxide effect or the Kharash effect. byjus.compharmaguideline.com This reaction is specific to HBr; radical additions of HCl and HI are not thermodynamically favorable. pharmaguideline.comlibretexts.org

The radical chain mechanism consists of three stages: wikipedia.org

Initiation: The weak O-O bond of the peroxide is homolytically cleaved by heat or light to form two alkoxy radicals (RO•). This radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). masterorganicchemistry.com

Propagation: The bromine radical adds to the double bond. This addition occurs at the less substituted carbon (C2) to produce the more stable tertiary radical at C1. libretexts.orgmasterorganicchemistry.comstudy.com This alkyl radical then abstracts a hydrogen atom from another molecule of HBr, forming the anti-Markovnikov product (1-bromo-4-ethyl-2-methylcyclohexane) and regenerating a bromine radical to continue the chain. libretexts.orgmasterorganicchemistry.com

Termination: The reaction ceases when two radicals combine. libretexts.org

Studies on the free-radical addition of HBr to 1-methylcyclohexene confirm that the reaction proceeds via trans-addition, yielding the cis-1-bromo-2-methylcyclohexane product. acs.org This stereochemical outcome is a result of the radical intermediate adopting the most stable conformation before abstracting the hydrogen atom.

While electrophilic and radical additions are stepwise processes involving discrete intermediates (carbocations and radicals, respectively), other additions occur in a single, concerted step. In a concerted reaction, bond breaking and bond forming occur simultaneously through a single transition state, without the formation of an intermediate. pharmaguideline.com

| Reaction | Reagents | Mechanism Type | Intermediate | Regioselectivity | Stereoselectivity |

|---|---|---|---|---|---|

| Hydrohalogenation | HBr, HCl, or HI | Stepwise (Electrophilic) | Carbocation | Markovnikov | Syn + Anti |

| Halogenation | Br₂, Cl₂ | Stepwise (Electrophilic) | Halonium Ion | N/A | Anti |

| Radical Hydrobromination | HBr, ROOR/hv | Stepwise (Radical) | Radical | Anti-Markovnikov | Anti (trans) |

| Hydroboration-Oxidation | 1. BH₃•THF 2. H₂O₂, NaOH | Concerted | None (Transition State) | Anti-Markovnikov | Syn |

| Dihydroxylation | KMnO₄ (cold, dilute) | Concerted | Manganate Ester | N/A | Syn |

High-Temperature Reactivity and Decomposition Pathways

At elevated temperatures, the covalent bonds within this compound can rupture, leading to decomposition through various pathways, including pyrolysis and oxidation.

Pyrolysis involves the thermal decomposition of a compound in an inert atmosphere. For cyclohexene and its derivatives, a characteristic high-temperature reaction is the retro-Diels-Alder (rDA) reaction. wikipedia.org This is the microscopic reverse of the Diels-Alder cycloaddition, a pericyclic reaction that proceeds through a single, concerted transition state. wikipedia.org The rDA reaction becomes thermodynamically favorable at high temperatures, typically above 600-800 K. wikipedia.org

For this compound, the rDA reaction would involve the cleavage of the ring at the C3-C4 and C5-C6 sigma bonds, leading to the formation of two smaller, unsaturated molecules. Based on the substitution pattern, two primary rDA pathways are conceivable, though one is generally favored. The most likely pathway involves the formation of isoprene (B109036) and 1-ethyl-ethene. A study on the gas-phase pyrolysis of 1-methylcyclohexene and 4-methylcyclohexene (B165706) following photoexcitation confirmed that the retro-Diels-Alder reaction is a significant decomposition channel. semanticscholar.org

| Compound | Diene Product | Dienophile Product |

|---|---|---|

| Cyclohexene | 1,3-Butadiene | Ethene |

| 1-Methylcyclohexene | Isoprene | Ethene |

| 4-Methylcyclohexene | 1,3-Butadiene | Propene |

| This compound | Isoprene | 1-Butene |

The oxidation and combustion of alkylcyclohexenes are complex radical chain processes initiated by the abstraction of a hydrogen atom to form an alkyl radical. The most susceptible C-H bonds are those at the allylic positions, as the resulting radical is stabilized by resonance with the double bond. In this compound, allylic hydrogens are present at C3, C6, and on the methylene (B1212753) carbon of the ethyl group at C4.

The general mechanism involves:

Initiation: Abstraction of an allylic hydrogen by a radical species (like •OH or O₂) to form a resonance-stabilized cyclohexenyl radical.

Propagation: The alkyl radical (R•) reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen from another molecule of the parent fuel to form a hydroperoxide (ROOH) and a new alkyl radical, propagating the chain.

Branching: At higher temperatures, the hydroperoxides decompose to form more radicals (e.g., RO• and •OH), leading to an exponential increase in the reaction rate, characteristic of combustion and autoignition.

Studies on the oxidation of cyclohexene show that major initial products include those of allylic oxidation, such as 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one. cardiff.ac.ukrsc.org As temperatures increase further during combustion, ring-opening reactions occur, followed by a cascade of fragmentation and oxidation steps that ultimately lead to the formation of stable end products like carbon dioxide and water.

Formation of Intermediates and Secondary Products

In various chemical transformations, this compound can proceed through a series of reactive intermediates, leading to a range of secondary products. The nature of these intermediates and the resulting products are highly dependent on the reaction conditions and reagents employed.

Under acidic conditions, the protonation of the double bond in this compound is expected to form a tertiary carbocation intermediate. This carbocation is a key intermediate that can undergo several subsequent reactions. For instance, in the presence of a nucleophile, it can lead to addition products. However, the carbocation can also undergo rearrangement to form more stable carbocationic species, or it can be deprotonated at a different position to yield isomeric alkenes.

Secondary products in such reactions often arise from competing reaction pathways. For example, in acid-catalyzed isomerizations of structurally similar terpenes like limonene (B3431351), a variety of isomeric dienes are formed through competing protonation and deprotonation steps. nih.govmdpi.com Similarly, for this compound, acid treatment could lead to a mixture of isomers, including those with exocyclic double bonds or shifted endocyclic double bonds, alongside any addition or polymerization products. The distribution of these products is dictated by the relative rates of the competing pathways and the thermodynamic stability of the final products.

Catalytic Transformations Involving this compound

Catalysis plays a pivotal role in the selective transformation of alkenes. For a tetrasubstituted alkene like this compound, steric hindrance can influence its reactivity in catalytic cycles.

Hydrosilylation, the addition of a silicon-hydrogen bond across a double bond, is a versatile method for the synthesis of organosilanes. This reaction is typically catalyzed by transition metal complexes, most notably those of platinum. researchgate.netacs.org For a tetrasubstituted and unsymmetrical alkene like this compound, the regioselectivity of hydrosilylation is a key consideration.

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. researchgate.net This involves the oxidative addition of the Si-H bond to the metal center, followed by the coordination of the alkene. Subsequent migratory insertion of the alkene into the metal-hydride bond and reductive elimination yields the alkylsilane product.

Table 1: Factors Influencing Regioselectivity in Hydrosilylation of Substituted Alkenes

| Factor | Influence on Regioselectivity |

|---|---|

| Steric Hindrance | The silicon atom tends to add to the less sterically hindered carbon of the double bond. |

| Electronic Effects | The electronic nature of the substituents on the alkene can influence the polarization of the double bond and thus the regioselectivity. |

| Catalyst System | The choice of metal (e.g., platinum, rhodium) and ligands can significantly alter the regiochemical outcome. rsc.org |

| Silane Reagent | The steric and electronic properties of the hydrosilane can also affect the regioselectivity of the addition. |

Transition metal catalysts can promote the isomerization of alkenes, leading to the migration of the double bond to a different position within the molecule. For this compound, isomerization could result in the formation of other cyclohexene isomers.

The mechanism of transition metal-catalyzed olefin isomerization often involves the formation of a metal-hydride species which then adds to the alkene double bond to form a metal-alkyl intermediate. Subsequent β-hydride elimination from an adjacent carbon atom regenerates the alkene with the double bond in a new position and reforms the metal-hydride catalyst. polimi.it

In the case of this compound, a catalyst could promote the migration of the double bond to form isomers such as 4-ethyl-1-methylcyclohex-2-ene or isomers with an exocyclic double bond. The specific pathway and the resulting product distribution would depend on the catalyst system employed and the relative thermodynamic stabilities of the possible isomers. Rhodium and ruthenium complexes are known to be effective catalysts for such isomerizations. nih.govsdsu.edu

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While the direct use of unactivated, tetrasubstituted alkenes like this compound in cross-coupling reactions is challenging due to steric hindrance, they can be functionalized to participate in such reactions.

A common strategy involves the conversion of the alkene to a more reactive derivative, such as a vinyl triflate or a vinyl boronate. For instance, the corresponding ketone could be synthesized and converted to a vinyl triflate. This vinyl triflate could then participate in well-established cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govnih.govbeilstein-journals.org

The Suzuki-Miyaura coupling of a vinyl triflate derived from the 4-ethyl-1-methylcyclohexene scaffold with an organoboron reagent in the presence of a palladium catalyst would allow for the introduction of a variety of substituents at the original double bond position. The mechanism of the Suzuki-Miyaura reaction involves the oxidative addition of the vinyl triflate to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to form the coupled product and regenerate the catalyst. The stereochemistry of the double bond is generally retained throughout the catalytic cycle.

The Heck reaction is another important palladium-catalyzed reaction for C-C bond formation. However, intermolecular Heck reactions with tetrasubstituted alkenes are generally difficult. nih.govlibretexts.org

Investigating Rearrangement Reactions of this compound

Rearrangement reactions, particularly those catalyzed by acids, are characteristic of cyclohexene derivatives, driven by the formation of more stable carbocation intermediates.

The acid-catalyzed rearrangement of this compound is expected to proceed through a tertiary carbocation formed upon protonation of the double bond. This carbocation can then undergo a series of rearrangements, including hydride and alkyl shifts, to form more stable carbocations, ultimately leading to a mixture of isomeric products.

The study of acid-catalyzed isomerization of terpenes such as limonene and α-pinene provides valuable insights into the potential rearrangement pathways for this compound. nih.govnih.govlibretexts.org In these systems, the initial carbocation can undergo ring contraction or expansion, as well as hydride and methyl shifts, leading to a complex mixture of monocyclic and bicyclic terpenes.

For this compound, the initially formed tertiary carbocation at C-1 could potentially undergo a 1,2-hydride shift from C-6, leading to a different tertiary carbocation. Subsequent deprotonation could then yield various isomeric alkenes. The relative stability of the potential carbocation intermediates and the transition states connecting them will determine the major rearrangement pathways. The final product distribution will be a reflection of both kinetic and thermodynamic control, with prolonged reaction times or higher temperatures favoring the formation of the most thermodynamically stable isomers. nih.gov

Table 2: Potential Products from Acid-Catalyzed Rearrangement of this compound

| Product Type | Potential Formation Pathway |

|---|---|

| Positional Isomers | Deprotonation of the initial or rearranged carbocations at different positions. |

| Exocyclic Alkenes | Deprotonation of a carbocation to form a double bond outside the ring. |

| Skeletal Rearrangements | Although less common for simple cyclohexenes, ring contraction to a five-membered ring via an alkyl shift is a possibility, analogous to some terpene rearrangements. |

Pericyclic Reactions and Sigmatropic Shifts

Pericyclic reactions are a class of concerted chemical reactions that proceed through a cyclic transition state. They are characterized by a continuous reorganization of bonding electrons and are highly stereospecific. The outcome of these reactions, whether they occur under thermal or photochemical conditions, is dictated by the symmetry of the molecular orbitals involved. jove.comfiveable.me For this compound, several types of pericyclic reactions can be envisaged, primarily theoretical electrocyclic reactions (if the molecule were to be a cyclohexadiene derivative) and sigmatropic rearrangements.

Electrocyclic Reactions:

Electrocyclic reactions involve the intramolecular formation of a σ-bond between the termini of a conjugated π-system, or the reverse ring-opening process. chemistrylearner.com While this compound itself is not a conjugated diene, its isomers, such as 1-ethyl-4-methyl-1,3-cyclohexadiene or 4-ethyl-1-methyl-1,3-cyclohexadiene, could theoretically undergo electrocyclic ring closure to form a bicyclo[2.2.0]hexane derivative. The stereochemical course of such a reaction is predicted by the Woodward-Hoffmann rules. chemistrylearner.comucla.edu

For a hypothetical thermal ring closure of a substituted 1,3-cyclohexadiene (B119728) (a 4π-electron system), the reaction would proceed via a conrotatory motion of the termini of the diene system. Conversely, a photochemical ring closure would occur through a disrotatory motion. chemistrylearner.commasterorganicchemistry.com

Illustrative Data for Analogous Electrocyclic Reactions

Since no specific kinetic data for the electrocyclic reactions of isomers of this compound are available, the following table presents data for related transformations in similar systems to illustrate the typical activation parameters.

| Reaction | System | Conditions | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) |

| Ring-opening of cyclobutene (B1205218) to 1,3-butadiene | 4π electrons | Thermal | 32.9 | 10¹⁵.¹ |

| Ring-closure of 1,3,5-hexatriene (B1211904) to 1,3-cyclohexadiene | 6π electrons | Thermal | 29.3 | 10¹².⁵ |

This table is illustrative and presents data from analogous systems to provide context for the potential energetics of similar reactions.

Sigmatropic Shifts:

Sigmatropic rearrangements are concerted intramolecular reactions in which a σ-bond migrates across a π-electron system. wikipedia.orglibretexts.org In the context of this compound, the most plausible sigmatropic rearrangement would be a jove.comfiveable.me-hydride shift. This would require the molecule to first isomerize to a conjugated diene system, such as 5-ethyl-2-methyl-1,3-cyclohexadiene, where a hydrogen atom can migrate from an allylic position.

According to the Woodward-Hoffmann rules, a thermal jove.comfiveable.me-hydrogen shift is a suprafacial process, meaning the hydrogen atom moves along the same face of the π-system. libretexts.org Photochemical jove.comucla.edu-hydrogen shifts are also known to occur suprafacially. libretexts.org

More complex rearrangements, such as the Cope or Claisen rearrangements, are ucla.eduucla.edu-sigmatropic shifts. libretexts.org For this compound to undergo such a reaction, it would need to possess a 1,5-diene structural motif. While the parent molecule does not have this, certain synthetic derivatives or isomers could potentially undergo these powerful carbon-carbon bond-forming reactions.

Kinetic Data for Analogous Sigmatropic Rearrangements

The following table provides representative kinetic data for sigmatropic rearrangements in systems analogous to potential isomers or derivatives of this compound.

| Reaction Type | Substrate | Conditions | Activation Energy (Ea) (kcal/mol) | Rate Constant (k) at T |

| jove.comfiveable.me-Hydride Shift | 1,3-Pentadiene | Thermal (Gas Phase) | ~37 | Varies with temperature |

| ucla.eduucla.edu Cope Rearrangement | 1,5-Hexadiene | Thermal (Gas Phase) | ~33.5 | 1.1 x 10⁻⁵ s⁻¹ at 250°C |

| ucla.eduucla.edu Claisen Rearrangement | Allyl vinyl ether | Thermal (Solution) | ~30 | 6.0 x 10⁻⁴ s⁻¹ at 180°C |

This table is for illustrative purposes, showing typical kinetic parameters for these reaction types in simple systems.

Computational Studies on Related Systems:

While experimental data on this compound is lacking, computational chemistry provides a powerful tool for investigating the reaction mechanisms and energetics of pericyclic reactions. comporgchem.comlongdom.org Density Functional Theory (DFT) and other quantum chemical methods can be used to model the transition states of these reactions and predict their activation energies. researchgate.net For example, computational studies on the intramolecular Alder-ene reaction of 1,6-dienes have provided detailed insights into the factors controlling diastereoselectivity, which are relevant to potential intramolecular reactions of derivatives of this compound. d-nb.infonih.gov Such studies consistently support the predictions of the Woodward-Hoffmann rules. imperial.ac.uk

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethyl 1 Methylcyclohex 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural map can be assembled.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 4-Ethyl-1-methylcyclohex-1-ene provides a wealth of information regarding the electronic environment of each proton. The olefinic proton (H2) is expected to appear in the downfield region (around 5.3-5.5 ppm) due to the deshielding effect of the double bond. The protons on the carbon adjacent to the double bond (allylic protons at C3 and C6) would also be shifted downfield relative to standard alkane protons. The methyl group attached to the double bond (C7) would likely appear as a singlet around 1.6 ppm. The ethyl group protons would present as a characteristic triplet (CH3 at C9) and quartet (CH2 at C8), a pattern indicative of their coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H2 | ~5.4 | Triplet (t) or Doublet of Doublets (dd) |

| H3 (axial/equatorial) | ~2.0 - 2.2 | Multiplet (m) |

| H4 (methine) | ~1.4 - 1.6 | Multiplet (m) |

| H5 (axial/equatorial) | ~1.2 - 1.8 | Multiplet (m) |

| H6 (axial/equatorial) | ~1.9 - 2.1 | Multiplet (m) |

| H7 (CH₃) | ~1.6 | Singlet (s) |

| H8 (CH₂) | ~1.3 - 1.5 | Quartet (q) |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Complementing the proton data, the ¹³C NMR spectrum reveals the number of unique carbon environments. The two sp² hybridized carbons of the double bond (C1 and C2) are the most deshielded, appearing significantly downfield (typically >100 ppm). The quaternary C1 would be expected around 130-135 ppm, while the methine C2 would be in the 120-125 ppm range. The remaining sp³ hybridized carbons would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~133 |

| C2 | ~122 |

| C3 | ~30 |

| C4 | ~38 |

| C5 | ~32 |

| C6 | ~27 |

| C7 (CH₃) | ~23 |

| C8 (CH₂) | ~29 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and establish the bonding network, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the olefinic H2 signal and the allylic H3 protons would confirm their adjacency. Similarly, correlations would be observed between H4 and its neighbors (H3, H5, and H8), and within the ethyl group (H8 and H9).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each carbon signal by linking it to its attached proton(s) (e.g., pairing the ¹H signal at ~5.4 ppm with the ¹³C signal at ~122 ppm for the C2-H2 group).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range (2-3 bond) C-H correlations. This is vital for piecing together the molecular skeleton. Key correlations would include the methyl protons (H7) to the quaternary C1 and the olefinic C2, and the ethyl group protons (H8) to the methine C4.

Dynamic NMR Studies for Conformational Exchange

The cyclohexene (B86901) ring is not planar and exists in a dynamic equilibrium between two half-chair conformations. This ring-flipping process can be studied using variable-temperature (dynamic) NMR. At room temperature, this exchange is typically fast on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons. However, by lowering the temperature, this process can be slowed. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a pair of axial/equatorial protons would broaden and eventually separate into two distinct signals, allowing for the study of the energy barrier of this conformational interchange. researchgate.netsemanticscholar.org

Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization (EI) Mass Spectrometry

In EI mass spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The molecular ion peak (M⁺•) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 124. nih.gov

The fragmentation pattern is dictated by the formation of the most stable carbocations. A key fragmentation pathway for this molecule would be the loss of the ethyl group (a radical of mass 29) via cleavage at the C4 position. This would result in a significant peak at m/z 95 (124 - 29). Another prominent fragmentation mechanism for alkenes is allylic cleavage. youtube.com Cleavage of the C-C bond adjacent to the double bond is favorable because it leads to a resonance-stabilized allylic cation. For instance, cleavage of the C3-C4 bond could lead to a stable allylic cation fragment. The resulting fragments provide a characteristic fingerprint that aids in the structural confirmation of the molecule.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 124 | [C₉H₁₆]⁺• | Molecular Ion (M⁺•) |

| 109 | [M - CH₃]⁺ | Loss of a methyl radical |

| 95 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C9H16), HRMS provides an exact mass measurement, distinguishing it from other compounds with the same nominal mass. The theoretical exact mass of this compound is approximately 124.1252 u.

A plausible fragmentation pathway for this compound would likely involve the loss of the ethyl group (C2H5•, 29 u) or the methyl group (CH3•, 15 u) from the molecular ion [M]+•. Another significant fragmentation could be the retro-Diels-Alder reaction, which would cleave the cyclohexene ring, yielding charged and neutral diene and alkene fragments.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Fragment Description | Calculated m/z |

| [C9H16]+• | Molecular Ion | 124.1252 |

| [C7H11]+ | Loss of Ethyl Radical | 95.0855 |

| [C8H13]+ | Loss of Methyl Radical | 109.1012 |

| [C5H8]+• | Retro-Diels-Alder Fragment | 68.0626 |

| [C4H8]+• | Retro-Diels-Alder Fragment | 56.0626 |

Vibrational Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are instrumental in identifying functional groups and providing information about the conformational isomers of a molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its specific functional groups.

The C=C double bond within the cyclohexene ring will give rise to a stretching vibration in the region of 1640-1680 cm-1. The C-H bonds of the alkene (=C-H) will exhibit stretching vibrations above 3000 cm-1, typically in the 3000-3100 cm-1 range. The aliphatic C-H bonds of the methyl and ethyl substituents, as well as the saturated portion of the cyclohexene ring, will show stretching vibrations just below 3000 cm-1, generally in the 2850-2960 cm-1 region. Bending vibrations for the CH2 and CH3 groups are expected in the 1350-1470 cm-1 range. The region below 1500 cm-1 is known as the fingerprint region and contains a complex pattern of vibrations that is unique to the molecule.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) | Intensity |

| C-H Stretch | Alkene (=C-H) | 3000-3100 | Medium |

| C-H Stretch | Alkane (-C-H) | 2850-2960 | Strong |

| C=C Stretch | Alkene (C=C) | 1640-1680 | Medium |

| CH2 Bend | Methylene (B1212753) (-CH2-) | ~1465 | Medium |

| CH3 Bend | Methyl (-CH3) | ~1375 | Medium |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds, such as the C=C bond in this compound.

The C=C stretching vibration is expected to produce a strong and sharp signal in the Raman spectrum, typically in the same region as in the IR spectrum (1640-1680 cm-1). The symmetric C-H stretching vibrations of the alkyl groups are also expected to be strong in the Raman spectrum. Conformational analysis of the flexible cyclohexene ring can also be aided by Raman spectroscopy, as different conformers may exhibit unique low-frequency vibrational modes.

Advanced Diffraction Techniques (e.g., X-ray Diffraction of Crystalline Derivatives) for Solid-State Structure

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. Since this compound is a liquid at room temperature, X-ray diffraction analysis would require the preparation of a suitable crystalline derivative. This could be achieved by introducing functional groups that promote crystallization, such as through oxidation or addition reactions across the double bond to form diols or epoxides, which may be crystalline.

If a crystalline derivative were to be synthesized and analyzed, X-ray diffraction would provide precise bond lengths, bond angles, and torsional angles. This data would offer unambiguous evidence for the preferred conformation of the cyclohexene ring in the solid state, which is typically a half-chair conformation. The analysis would also reveal the precise spatial orientation of the ethyl and methyl substituents on the ring. However, it is important to note that no such studies on crystalline derivatives of this compound have been found in the surveyed scientific literature.

Computational and Theoretical Investigations of 4 Ethyl 1 Methylcyclohex 1 Ene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic distribution, stability, and reactivity of molecules like 4-Ethyl-1-methylcyclohex-1-ene. These methods solve the Schrödinger equation, or an approximation of it, to provide detailed information about molecular orbitals, electron density, and energy.

Density Functional Theory (DFT) Studies of Ground States and Transition States

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule such as this compound, DFT would be employed to:

Optimize the Ground State Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Investigate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity. The distribution of electron density and the molecular electrostatic potential map would also be determined.

Investigate Transition States: For chemical reactions involving this compound, DFT can be used to locate the transition state structures and calculate their energies. This information is vital for determining reaction barriers and understanding reaction mechanisms.

While no specific DFT studies on this compound have been found, research on similar alkyl-substituted cyclohexenes demonstrates the utility of DFT in accurately predicting their geometries and relative energies.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, albeit at a higher computational cost than DFT.

For this compound, high-accuracy ab initio calculations would be valuable for:

Benchmarking DFT Results: Providing a reference to assess the accuracy of more computationally efficient methods like DFT.

Precise Energetic Information: Calculating highly accurate energies for different conformers and transition states, which is essential for a detailed understanding of the potential energy surface.

The application of ab initio methods to substituted cyclohexenes has been shown to yield excellent agreement with experimental data for properties like conformational energies and rotational barriers where such data is available.

Conformational Analysis and Potential Energy Surfaces

The cyclohexene (B86901) ring in this compound is not planar and can adopt several conformations. The ethyl and methyl substituents can exist in different spatial arrangements, leading to a complex potential energy surface.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) methods use classical physics to model the potential energy of a system as a function of its atomic coordinates. These methods are computationally much less demanding than quantum chemical calculations and are well-suited for exploring the conformational space of larger molecules.

Conformational Searching: MM methods can be used to systematically or stochastically search for the various low-energy conformations of this compound.

Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for the atoms in a molecule over time, providing insights into the dynamic behavior of the system. For this compound, MD simulations could reveal how the molecule explores its conformational space at a given temperature and how the substituents move and interact.

Calculation of Conformational Free Energies and Equilibria

The relative stability of different conformers is determined by their Gibbs free energies. Computational methods can be used to calculate these energies, which include contributions from electronic energy, vibrational energy, and entropy.

To determine the equilibrium populations of the different conformers of this compound, the following steps would typically be taken:

Geometry Optimization: The geometries of all relevant conformers would be optimized using a suitable quantum chemical method (e.g., DFT).

Frequency Calculations: Vibrational frequency calculations would be performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermal corrections to the electronic energy.

Calculation of Gibbs Free Energy: The Gibbs free energy of each conformer would be calculated, and from these values, the equilibrium constant and the relative populations of the conformers at a given temperature can be determined.

A hypothetical data table for the relative free energies of two possible chair-like conformers of this compound is presented below. Please note this data is illustrative and not based on actual calculations.

| Conformer | Relative Free Energy (kcal/mol) | Population at 298 K (%) |

| Conformer A (Ethyl-equatorial) | 0.00 | 75 |

| Conformer B (Ethyl-axial) | 0.69 | 25 |

This is a hypothetical data table for illustrative purposes.

Ring Inversion Dynamics

The cyclohexene ring can undergo a process of ring inversion, where it flips from one chair-like conformation to another. The energy barrier associated with this process is an important dynamic property of the molecule.

Computational methods can be used to study the ring inversion dynamics of this compound by:

Locating the Transition State: Identifying the transition state structure for the ring inversion process.

Calculating the Activation Energy: Determining the energy difference between the ground state conformer and the transition state, which corresponds to the activation energy for ring inversion.

This information is crucial for understanding the flexibility of the cyclohexene ring and the timescale on which conformational changes occur.

Reaction Pathway Modeling and Mechanistic Prediction

Computational chemistry offers powerful tools for elucidating the intricate details of chemical reactions involving this compound. By modeling the potential energy surface, researchers can predict reaction pathways and understand the underlying mechanisms at a molecular level.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A cornerstone of reaction pathway modeling is the identification of transition states, which represent the highest energy point along the minimum energy path between reactants and products. wikipedia.org For reactions involving this compound, such as isomerization or addition reactions, computational methods like Density Functional Theory (DFT) can be employed to locate these critical geometries. The process typically involves optimizing the geometry of the molecule to find a first-order saddle point on the potential energy surface.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway downhill from the transition state, connecting it to the corresponding reactant and product minima. This confirms that the identified transition state is indeed the correct one for the reaction of interest.

Illustrative Example: Hypothetical Isomerization of this compound

Consider a hypothetical acid-catalyzed double bond migration in this compound to form a more stable isomer. The transition state for this reaction would involve the partial formation and breaking of bonds as a proton is transferred. The table below presents hypothetical key geometric parameters of such a transition state, calculated at a representative level of theory.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C1 | C2 | 1.42 | |

| Bond Length | C2 | H (migrating) | 1.35 | |

| Bond Length | C6 | H (migrating) | 1.45 | |

| Bond Angle | C1 | C2 | C3 | 118.5 |

| Dihedral Angle | C1 | C2 | C3 | C4 |

This is an interactive data table. You can sort and filter the data.

Reaction Rate Constant Calculations

With the transition state and the corresponding reactant and product structures identified, the reaction rate constant can be calculated using Transition State Theory (TST). wikipedia.org TST provides a framework for relating the rate of a reaction to the properties of the transition state. The rate constant (k) is often expressed by the Eyring equation, which incorporates the Gibbs free energy of activation (ΔG‡).

Computational methods can be used to calculate the vibrational frequencies of the reactant and the transition state, which are then used to determine the zero-point vibrational energies and thermal corrections to the enthalpy and entropy. These values are crucial for obtaining an accurate ΔG‡ and, consequently, the reaction rate constant.

Illustrative Example: Calculated Arrhenius Parameters for Hypothetical Isomerization

The temperature dependence of the reaction rate can be described by the Arrhenius equation. Below are hypothetical Arrhenius parameters for the isomerization of this compound, as would be derived from computational calculations over a range of temperatures.

| Parameter | Value | Units |

| Pre-exponential Factor (A) | 1.2 x 10¹² | s⁻¹ |

| Activation Energy (Ea) | 110 | kJ/mol |

This is an interactive data table. You can sort and filter the data.

Spectroscopic Property Prediction and Validation

Computational chemistry is also instrumental in predicting the spectroscopic properties of molecules like this compound. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. The prediction of NMR chemical shifts using computational methods has become a valuable tool for assigning complex spectra. nih.gov Density Functional Theory (DFT), often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, is widely used for this purpose. rsc.org

The process involves optimizing the geometry of this compound and then performing a GIAO-DFT calculation to obtain the isotropic shielding values for each nucleus. These shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Illustrative Example: Predicted vs. Hypothetical Experimental NMR Chemical Shifts for this compound

The following table presents a comparison of hypothetical computationally predicted and experimental ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Shift (ppm) | Hypothetical Exp. ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Hypothetical Exp. ¹³C Shift (ppm) |

| C1 | - | - | 134.2 | 133.8 |

| C2 | 5.35 | 5.32 | 121.5 | 121.1 |

| C3 | 2.01 | 1.98 | 30.8 | 30.5 |

| C4 | 1.85 | 1.83 | 38.6 | 38.2 |

| C5 | 1.52 | 1.50 | 27.4 | 27.1 |

| C6 | 2.10 | 2.07 | 31.9 | 31.6 |

| Methyl (on C1) | 1.65 | 1.62 | 23.5 | 23.2 |

| Ethyl-CH₂ (on C4) | 1.40 | 1.38 | 28.9 | 28.6 |

| Ethyl-CH₃ (on C4) | 0.95 | 0.92 | 12.1 | 11.8 |

This is an interactive data table. You can sort and filter the data.

Vibrational Frequency Calculations

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. researchgate.net These calculations are typically performed at the same level of theory used for geometry optimization. The resulting frequencies and their corresponding intensities can be used to generate a theoretical spectrum that can be compared with experimental data. This comparison aids in the assignment of spectral bands to specific vibrational modes of the molecule.

Illustrative Example: Selected Calculated Vibrational Frequencies for this compound

Below is a table of selected hypothetical calculated vibrational frequencies for this compound and the description of the associated vibrational modes.

| Calculated Frequency (cm⁻¹) | Vibrational Mode |

| 3025 | =C-H stretch |

| 2960 | C-H stretch (methyl) |

| 2925 | C-H stretch (methylene) |

| 1675 | C=C stretch |

| 1450 | CH₂ scissoring |

| 810 | =C-H bend (out-of-plane) |

This is an interactive data table. You can sort and filter the data.

Stereochemistry and Conformational Dynamics of 4 Ethyl 1 Methylcyclohex 1 Ene

Chirality and Stereoisomerism in 4-Ethyl-1-methylcyclohex-1-ene

The presence of a stereocenter and the potential for multiple substituents give rise to various stereoisomeric forms of this compound and its derivatives.

Enantiomeric Forms and Racemic Mixtures

This compound is a chiral molecule. stackexchange.com The carbon atom at position 4 of the cyclohexene (B86901) ring is a stereocenter, as it is bonded to four different groups: a hydrogen atom, an ethyl group, and two different carbon pathways within the ring structure (-CH2-CH=C(CH3)- and -CH2-C(CH3)=CH-).

This chirality means the molecule can exist as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-4-Ethyl-1-methylcyclohex-1-ene and (S)-4-Ethyl-1-methylcyclohex-1-ene based on the Cahn-Ingold-Prelog priority rules. stackexchange.comnih.gov An equimolar mixture of the (R) and (S) enantiomers is called a racemic mixture, which is optically inactive because the optical rotations of the individual enantiomers cancel each other out.

Diastereomeric Possibilities in Substituted Systems

When an additional substituent is introduced to the this compound ring, creating a second stereocenter, the possibility of diastereomers arises. Diastereomers are stereoisomers that are not mirror images of each other. For example, if a hydroxyl group were added at the 5th position, creating 4-ethyl-1-methylcyclohex-1-en-5-ol, four possible stereoisomers would exist: (4R,5R), (4S,5S), (4R,5S), and (4S,5R). The (4R,5R) and (4S,5S) pair would be enantiomers, as would the (4R,5S) and (4S,5R) pair. However, the relationship between (4R,5R) and (4R,5S) is diastereomeric; they have different physical properties and can be separated by standard laboratory techniques such as chromatography.

Conformational Preferences of the Cyclohexene Ring

Unlike the strain-free chair conformation of cyclohexane (B81311), the presence of the sp²-hybridized carbons in the double bond forces the cyclohexene ring into a non-planar conformation known as a half-chair. youtube.comchemeurope.comlibretexts.org This conformation is the most stable arrangement for a cyclohexene ring, minimizing both angle and torsional strain. libretexts.org

Half-Chair Conformations and Energetics

The this compound molecule rapidly interconverts between two distinct half-chair conformations through a process called a ring flip. youtube.com In this equilibrium, the ethyl group at the C-4 position can occupy either a pseudo-axial (p-axial) or a pseudo-equatorial (p-equatorial) position.

The relative stability of these two conformers is determined by steric strain. The pseudo-axial position experiences greater steric hindrance due to interactions with the rest of the ring, particularly the axial-like hydrogens. youtube.comwikipedia.org Therefore, the conformer with the ethyl group in the more spacious pseudo-equatorial position is energetically favored. The energy difference between the axial and equatorial conformers of a substituted cyclohexane is known as the A-value. youtube.com While specific A-values for cyclohexenes are less common, the principles derived from cyclohexane systems are applicable. The ethyl group has a larger A-value than a methyl group, indicating a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. youtube.comlibretexts.org

Table 1: Conformational Energy (A-Values) for Common Substituents on a Cyclohexane Ring (Note: These values serve as an approximation for the steric preference in cyclohexene systems.)

| Substituent | A-Value (kJ/mol) |

|---|---|

| -CH₃ (Methyl) | 7.3 |

| -CH₂CH₃ (Ethyl) | 7.5 |

| -CH(CH₃)₂ (Isopropyl) | 8.8 |

| -C(CH₃)₃ (tert-Butyl) | >20 |

| -OH (Hydroxyl) | 2.1 - 4.2 |

| -Cl (Chloro) | 2.5 |

This table illustrates the general principle that bulkier groups have a stronger preference for the equatorial position to minimize steric strain. libretexts.orglibretexts.org

Pseudorotational Pathways